5-Fluoroindole-2-carboxylic acid
Overview
Description
5-Fluoroindole-2-carboxylic acid is a fluorinated derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications. It is characterized by the presence of a fluorine atom at the 5th position and a carboxylic acid group at the 2nd position of the indole ring. The molecular formula of this compound is C9H6FNO2, and it has a molecular weight of 179.15 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Fluoroindole-2-carboxylic acid is the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex . This receptor complex plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission.
Mode of Action
This compound acts as an antagonist at the glycine site of the NMDA receptor complex . This means it binds to this site and inhibits its function, which can lead to a variety of effects, including a raised convulsive threshold .
Pharmacokinetics
It has been administered intraperitoneally in doses of 150 and 200 mg/kg, 120 min before electroconvulsions, significantly raising the convulsive threshold .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic activity at the NMDA receptor complex. By inhibiting the function of this receptor, it can alter neurotransmission and other neural processes, leading to effects such as a raised convulsive threshold .
Biochemical Analysis
Biochemical Properties
5-Fluoroindole-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the glycine site within the NMDA receptor complex . This interaction inhibits the receptor’s function, which is crucial in neurotransmission and synaptic plasticity. The compound also interacts with enzymes such as 2,3-dioxygenase (IDO) and Factor Xa, influencing their activity . Additionally, it has been used in the synthesis of inhibitors for hepatitis C virus NS3·4A protease .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an NMDA receptor antagonist, it modulates neurotransmission, which can impact neuronal cell function and signaling pathways . The compound’s role in inhibiting enzymes like IDO and Factor Xa also influences cellular metabolism and gene expression, potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its antagonistic action on the glycine site of the NMDA receptor . This binding interaction inhibits the receptor’s activity, reducing calcium influx and subsequent cellular responses. The compound also inhibits enzymes such as IDO and Factor Xa, affecting their catalytic activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can raise the convulsive threshold when administered intraperitoneally in animal models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intraperitoneal administration of the compound at doses of 150 and 200 mg/kg significantly raised the convulsive threshold . Higher doses, such as 100 mg/kg combined with valproate, caused significant impairment of long-term memory and increased mortality in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as IDO and Factor Xa . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in inhibiting these enzymes highlights its potential impact on metabolic pathways related to inflammation and coagulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s solubility and stability also play a role in its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindole-2-carboxylic acid typically involves the fluorination of indole-2-carboxylic acid. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroindole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Substitution: Substituted indole derivatives.
Oxidation: Carboxylated or hydroxylated products.
Reduction: Alcohol derivatives.
Scientific Research Applications
5-Fluoroindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the development of antitumor agents, antibacterial agents, and inhibitors of hepatitis C virus protease.
Industry: It is used in the production of fungicidal agents and other industrial chemicals
Comparison with Similar Compounds
- 5-Chloroindole-2-carboxylic acid
- 6-Fluoroindole
- 4-Fluoroindole
- 7-Fluoro-1H-indole
- Indole-2-carboxylic acid
Comparison: 5-Fluoroindole-2-carboxylic acid is unique due to the presence of the fluorine atom at the 5th position, which significantly influences its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits higher stability and different pharmacokinetic properties. The position of the fluorine atom also affects the compound’s interaction with biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-fluoro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBRZCVLDTWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192945 | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-76-8 | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Fluoroindole-2-carboxylic acid interact with its target and what are the downstream effects?
A1: this compound acts as a competitive antagonist of the glycine site associated with the N-methyl-D-aspartate (NMDA) receptor [, ]. This means it binds to the glycine site on the NMDA receptor, preventing glycine from binding and activating the receptor. As a result, the NMDA receptor channel is less likely to open, reducing neuronal excitability. This mechanism is thought to contribute to the anticonvulsive activity observed with this compound [].
Q2: Can you elaborate on the use of this compound in research related to NMDA receptors?
A2: this compound serves as a valuable tool in studying NMDA receptor function due to its specific antagonism of the glycine binding site []. By blocking this site, researchers can investigate the role of glycine in NMDA receptor activation and downstream signaling pathways. For instance, in electrophysiological experiments, this compound can help dissect the contribution of NMDA receptor subtypes or specific subunits to synaptic transmission and plasticity. Furthermore, its use in combination with other pharmacological agents allows researchers to delineate the interplay between different binding sites and modulatory mechanisms on the NMDA receptor complex.
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